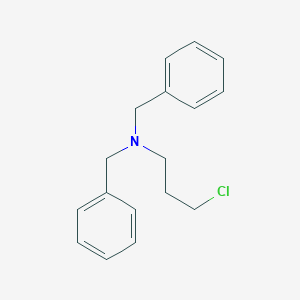

N,N-dibenzyl-3-chloropropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzyl-3-chloropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN/c18-12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJJKBNOKYQDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274611 | |

| Record name | N,N-Dibenzyl-3-chloropropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16045-94-6 | |

| Record name | N-(3-Chloropropyl)-N-(phenylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16045-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibenzyl-3-chloropropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of N,N-dibenzyl-3-chloropropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dibenzyl-3-chloropropan-1-amine, a tertiary amine featuring two benzyl groups and a reactive chloropropyl chain, serves as a valuable intermediate in organic synthesis. Its bifunctional nature, combining the steric and electronic properties of the dibenzylamino group with the electrophilic character of the alkyl chloride, allows for its application as a versatile building block in the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and its full analytical characterization.

Introduction

This compound (CAS No. 16045-94-6) is a halogenated tertiary amine with significant potential in synthetic organic chemistry. The presence of the terminal chlorine atom on the propyl chain provides a reactive site for nucleophilic substitution, making it an effective alkylating agent. The dibenzylamino moiety, on the other hand, can influence the molecule's solubility, and reactivity, and can serve as a protecting group that can be removed under specific conditions. This unique combination of features makes it a subject of interest for chemists aiming to introduce a dibenzylaminopropyl fragment into a target molecule, which is a common scaffold in various biologically active compounds.

Synthesis and Mechanism

The most direct and common method for the synthesis of this compound is the nucleophilic substitution reaction between dibenzylamine and an excess of a 1,3-dihalopropane, such as 1-bromo-3-chloropropane.

Reaction Mechanism

The synthesis proceeds via a standard SN2 mechanism. Dibenzylamine, acting as the nucleophile, attacks the more electrophilic carbon, which is the one bonded to the more labile bromine atom in 1-bromo-3-chloropropane. The use of a base is crucial to neutralize the hydrobromic acid formed as a byproduct, thus preventing the protonation of the starting amine and allowing the reaction to proceed to completion.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via N-Alkylation

This protocol describes a standard laboratory-scale batch synthesis of this compound.

Materials:

-

Dibenzylamine

-

1-Bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of dibenzylamine (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2 equivalents).

-

Stir the suspension at room temperature and add 1-bromo-3-chloropropane (1.5 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Chemical Properties and Reactivity

This compound's reactivity is dominated by the presence of the primary alkyl chloride. This functional group makes the terminal carbon of the propyl chain electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions

The primary mode of reaction for this compound is nucleophilic substitution, where the chloride ion acts as a leaving group. This allows for the introduction of various functional groups at the terminus of the propyl chain.

Caption: Reactivity of this compound with various nucleophiles.

Common nucleophiles that can react with this compound include:

-

Oxygen Nucleophiles: Alcohols and phenols, in the presence of a base, will form ethers.

-

Nitrogen Nucleophiles: Primary and secondary amines will displace the chloride to form more complex secondary and tertiary amines, respectively.

-

Sulfur Nucleophiles: Thiols and thiophenols readily react to form thioethers.

-

Carbon Nucleophiles: Cyanide ions can be used to introduce a nitrile group, extending the carbon chain.

These reactions make this compound a useful building block for synthesizing a variety of derivatives with potential applications in medicinal chemistry and materials science.

Analytical Characterization

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques.

Physical Properties

| Property | Value |

| CAS Number | 16045-94-6 |

| Molecular Formula | C₁₇H₂₀ClN |

| Molecular Weight | 273.80 g/mol |

| Appearance | Colorless to pale yellow oil |

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not widely published, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz):

-

δ 7.20-7.40 (m, 10H): Aromatic protons of the two benzyl groups.

-

δ 3.60 (s, 4H): Methylene protons of the two benzyl groups (Ar-CH₂-N).

-

δ 3.55 (t, 2H): Methylene protons adjacent to the chlorine atom (Cl-CH₂-CH₂).

-

δ 2.60 (t, 2H): Methylene protons adjacent to the nitrogen atom (N-CH₂-CH₂).

-

δ 1.95 (quint, 2H): Central methylene protons of the propyl chain (-CH₂-CH₂-CH₂-).

-

-

¹³C NMR Spectroscopy (CDCl₃, 100 MHz):

-

δ 139.0: Quaternary aromatic carbons of the benzyl groups.

-

δ 129.0, 128.5, 127.0: Aromatic CH carbons of the benzyl groups.

-

δ 58.0: Methylene carbons of the benzyl groups (Ar-CH₂-N).

-

δ 54.0: Methylene carbon adjacent to the nitrogen atom (N-CH₂-CH₂).

-

δ 42.0: Methylene carbon adjacent to the chlorine atom (Cl-CH₂-CH₂).

-

δ 30.0: Central methylene carbon of the propyl chain (-CH₂-CH₂-CH₂-).

-

-

Infrared (IR) Spectroscopy:

-

3050-3030 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching.

-

1495, 1450 cm⁻¹: Aromatic C=C stretching.

-

1100-1000 cm⁻¹: C-N stretching.

-

750-690 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak [M]⁺ at m/z 273 and an isotope peak [M+2]⁺ at m/z 275 (due to ³⁷Cl) would be expected, though potentially weak.

-

A prominent fragment would be the tropylium ion at m/z 91, resulting from the cleavage of a benzyl group.

-

Another significant fragmentation pathway would involve the loss of a chloropropyl radical to give the [M - C₃H₆Cl]⁺ fragment at m/z 196.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors. In case of contact, wash the affected area immediately with plenty of water. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically useful intermediate that provides a straightforward route to introduce a dibenzylaminopropyl moiety. Its synthesis is readily achievable through standard N-alkylation procedures. The primary reactivity of this compound lies in the nucleophilic displacement of the chloride, allowing for the facile introduction of a variety of functional groups. The information provided in this guide serves as a comprehensive resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors.

References

- General procedures for the N-alkylation of amines can be found in various organic chemistry textbooks and journals.

- Spectroscopic prediction data is derived from standard correlation tables and analysis of structurally rel

- Safety information is based on general handling procedures for halogenated organic compounds and tertiary amines.

N,N-dibenzyl-3-chloropropan-1-amine structure elucidation

<An In-depth Technical Guide to the Structural Elucidation of N,N-dibenzyl-3-chloropropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-spectroscopic approach to the unambiguous structural elucidation of this compound. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow. We will detail the integrated use of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, COSY, and HSQC). Each section includes field-proven protocols and in-depth data interpretation, grounded in authoritative references. The aim is to equip researchers with the expertise to confirm the molecular structure of this compound with the highest degree of scientific integrity.

Introduction and Strategic Overview

This compound (Molecular Formula: C₁₇H₂₀ClN, Molecular Weight: 289.80 g/mol ) is a tertiary amine containing two benzyl groups and a chloropropyl chain. Such molecules often serve as key intermediates in the synthesis of more complex pharmaceutical agents and fine chemicals. Given the potential for isomeric impurities and side-products during synthesis—such as N-benzylation of the secondary amine precursor or elimination reactions of the alkyl halide—rigorous and unequivocal structure confirmation is not merely a procedural step but a cornerstone of quality control and developmental assurance.

Our elucidation strategy is built on the principle of orthogonal verification, where data from independent analytical techniques converge to support a single, unambiguous structure. This guide will follow a logical progression from determining the molecular formula to mapping the intricate connectivity of the atomic framework.

Overall Elucidation Workflow

The process begins with Mass Spectrometry to obtain the molecular weight and elemental formula. This is followed by FTIR to identify key functional groups. Finally, a suite of NMR experiments provides the definitive map of the molecular skeleton.

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Rationale: MS is the initial and most crucial step. It provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine the elemental formula. This data is the fundamental check against which all subsequent spectroscopic data must agree. For a molecule containing chlorine, the characteristic isotopic pattern provides a definitive marker.

Expected Data: The mass spectrum of this compound should exhibit a molecular ion peak (M⁺) and a significant M+2 peak due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1]

Key Fragmentation Patterns: Aliphatic amines are known to undergo α-cleavage as a primary fragmentation pathway.[1][2] The loss of the largest alkyl group is typically preferred.

-

α-Cleavage (Benzylic Cleavage): The most probable fragmentation is the loss of a benzyl radical (C₇H₇•, 91 Da) to form a stable iminium cation.

-

Loss of Halogen: Cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical.[3]

| m/z Value (Predicted) | Assignment | Rationale |

| 289/291 | [M]⁺ | Molecular ion peak showing the ³⁵Cl/³⁷Cl isotopic pattern (3:1 ratio). |

| 198 | [M - C₇H₇]⁺ | Loss of a benzyl radical via α-cleavage, forming a stable dibenzyliminium fragment. This is expected to be a major peak. |

| 91 | [C₇H₇]⁺ | Tropylium cation, characteristic of benzyl groups. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is chosen because the tertiary amine is easily protonated to form [M+H]⁺.

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~120 °C

-

Mass Range: Scan from m/z 50 to 500.

-

Collision Energy: Perform an initial scan at low collision energy to observe the molecular ion, followed by a higher energy scan (MS/MS) to induce fragmentation.

-

-

Data Analysis: Analyze the spectrum for the [M+H]⁺ ion (at m/z 290/292) and its characteristic 3:1 isotopic pattern. Examine the fragmentation pattern to identify key structural motifs.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the presence of specific functional groups.[4] For this molecule, we expect to see characteristic absorptions for aromatic C-H, aliphatic C-H, C-N, and C-Cl bonds. The absence of N-H stretching bands is critical to confirm its tertiary amine nature.[5][6]

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Benzene rings) |

| 3000-2850 | C-H Stretch | Aliphatic (-CH₂- groups) |

| 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1250-1020 | C-N Stretch | Aliphatic Amine[6] |

| 800-600 | C-Cl Stretch | Alkyl Halide |

| Absence > 3300 | N-H Stretch | Confirms Tertiary Amine[5] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs the background subtraction. Analyze the resulting spectrum by identifying the positions (wavenumber) and shapes of the absorption bands.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise structure of organic molecules. ¹H NMR reveals the number and environment of protons, ¹³C NMR maps the carbon skeleton, and 2D NMR experiments (COSY and HSQC) establish the connectivity between atoms.[8]

Predicted ¹H and ¹³C NMR Data (in CDCl₃): The chemical shifts are predicted based on analogous structures and standard chemical shift tables.[9] The phenyl protons are expected in the aromatic region (7.2-7.4 ppm). The benzylic protons (-CH₂-Ph) will be a singlet, and the propyl chain protons will show distinct multiplets due to coupling.

| Assignment (Atom No.) | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) |

| Phenyl-H | ~7.35-7.25 | Multiplet | 10H | 129.5 (ortho), 128.5 (meta), 127.0 (para), 139.0 (ipso) |

| Benzyl-CH₂ (a) | ~3.6 | Singlet | 4H | ~58.0 |

| N-CH₂ (b) | ~2.7 | Triplet | 2H | ~52.0 |

| -CH₂- (c) | ~2.0 | Quintet | 2H | ~30.0 |

| Cl-CH₂ (d) | ~3.5 | Triplet | 2H | ~42.0 |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).[10] CDCl₃ is a standard choice for its good solubilizing power and well-characterized residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[9] Transfer the solution to a 5 mm NMR tube.[10]

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[11] The instrument should be properly tuned and shimmed to ensure high resolution.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Key parameters: 16-32 scans, spectral width of -2 to 12 ppm, relaxation delay of 1-2 seconds.[8]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Key parameters: 1024-2048 scans (due to lower natural abundance of ¹³C), spectral width of 0 to 220 ppm.

-

-

2D COSY Acquisition:

-

Rationale: Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically through 2-3 bonds).[12][13] This is essential for mapping the propyl chain connectivity.

-

Acquire a standard gradient-selected COSY (gCOSY) experiment. Cross-peaks will appear between coupled protons. We expect a cross-peak between the protons at position 'b' and 'c', and between 'c' and 'd'.

-

-

2D HSQC Acquisition:

-

Rationale: Heteronuclear Single Quantum Coherence (HSQC) correlates each proton signal with the signal of the carbon atom it is directly attached to.[14][15] This provides an unambiguous assignment of each protonated carbon.

-

Acquire a standard gradient-selected HSQC experiment. A cross-peak will appear at the coordinates corresponding to the ¹H and ¹³C chemical shifts of each CH₂ group.

-

Data Synthesis and Final Confirmation

Caption: Convergence of multi-spectroscopic data to confirm the final structure.

Trustworthiness Check:

-

The molecular formula from HRMS (C₁₇H₂₀ClN) must be consistent with the ¹H NMR integration (20 protons) and the ¹³C NMR peak count (8 unique carbons, accounting for symmetry).

-

The tertiary amine identified by FTIR (absence of N-H stretch) is confirmed by the absence of any exchangeable N-H protons in the ¹H NMR spectrum.

-

The propyl chain connectivity (-CH₂-CH₂-CH₂-) established by COSY correlations must align perfectly with the chemical shifts and multiplicities observed in the 1D ¹H NMR spectrum.

-

The HSQC spectrum must link every aliphatic proton signal to a unique carbon signal, validating the C-H framework.

Conclusion

By systematically applying a combination of mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, the chemical structure of this compound can be elucidated with a high degree of confidence. This integrated, self-validating approach ensures scientific rigor and provides the definitive structural proof required for research, development, and regulatory purposes.

References

- Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.

- University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- Slideshare. 2D NMR Spectroscopy.

- University of California, Los Angeles. Mass Spectrometry: Fragmentation.

-

Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

-

News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Available at: [Link]

-

Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Khan Asif, S. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Available at: [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

-

UCLA Chemistry. IR: amines. Available at: [Link]

Sources

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. azooptics.com [azooptics.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. news-medical.net [news-medical.net]

- 14. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N,N-dibenzyl-3-chloropropan-1-amine (CAS Number: 16045-94-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dibenzyl-3-chloropropan-1-amine, with the CAS number 16045-94-6, is a tertiary amine of significant interest in the field of medicinal chemistry and organic synthesis. Its bifunctional nature, possessing a nucleophilic tertiary amine and a reactive alkyl chloride, positions it as a valuable intermediate in the construction of more complex molecular architectures, particularly in the synthesis of pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis protocol based on established methodologies, its anticipated reactivity and applications in drug discovery, and predicted analytical data.

Chemical Identity and Properties

This compound is a chloroalkylamine characterized by a propyl chain with a terminal chlorine atom and a nitrogen atom substituted with two benzyl groups.

| Property | Value | Source |

| CAS Number | 16045-94-6 | [Generic Supplier Data] |

| Molecular Formula | C₁₇H₂₀ClN | [Generic Supplier Data] |

| Molecular Weight | 273.8 g/mol | [Generic Supplier Data] |

| Chemical Structure | (Image generated for illustrative purposes) | N/A |

| Predicted Physical Properties | White to off-white solid or oil | [Inference from similar compounds] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | [Inference from similar compounds] |

Synthesis and Mechanism

Proposed Experimental Protocol: Synthesis of this compound

Reaction Principle: The synthesis proceeds via a nucleophilic substitution reaction, where the lone pair of electrons on the nitrogen atom of dibenzylamine attacks the electrophilic carbon atom of 1-bromo-3-chloropropane. The use of a base is crucial to neutralize the hydrobromic acid formed as a byproduct, driving the reaction to completion.

Caption: Proposed synthetic workflow for this compound.

Materials:

-

Dibenzylamine

-

1-Bromo-3-chloropropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of dibenzylamine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the suspension vigorously at room temperature.

-

Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel.

Self-Validation: The success of this protocol relies on the clear consumption of starting materials as monitored by TLC and the appearance of a new, less polar spot corresponding to the product. The final product's identity and purity should be confirmed by analytical techniques such as NMR and mass spectrometry.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the presence of the terminal chlorine atom, which acts as a good leaving group in nucleophilic substitution reactions. This makes it a key intermediate for the introduction of the N,N-dibenzylpropylamine moiety into various molecular scaffolds.

Role as a Synthetic Intermediate

Based on the known applications of structurally similar 3-chloropropylamines, this compound is a logical precursor for the synthesis of various pharmaceutical agents, particularly those containing a piperazine or related heterocyclic core.

Caption: General reaction pathway illustrating the use of the topic compound.

Potential in the Synthesis of Neuroleptics and Dopamine Uptake Inhibitors

Compounds with similar structures are known intermediates in the synthesis of neuroleptic drugs and dopamine uptake inhibitors. For instance, the dopamine uptake inhibitor GBR-12935 contains a substituted piperazine ring that could potentially be formed through the alkylation of a suitable piperazine derivative with an this compound analog.

Analytical Characterization (Predicted)

As no experimentally obtained analytical data for this compound is readily available in the scientific literature, the following NMR data has been predicted using advanced chemical simulation software. It is crucial to note that these are theoretical predictions and must be confirmed by experimental analysis.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | m | 10H | Aromatic protons (C₆H₅) |

| ~ 3.60 | s | 4H | Benzyl protons (-CH₂-Ph) |

| ~ 3.55 | t | 2H | -CH₂-Cl |

| ~ 2.60 | t | 2H | -N-CH₂- |

| ~ 1.90 | p | 2H | -CH₂-CH₂-CH₂- |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~ 138.5 | Quaternary aromatic carbon |

| ~ 129.0 | Aromatic CH |

| ~ 128.5 | Aromatic CH |

| ~ 127.0 | Aromatic CH |

| ~ 58.0 | Benzyl carbon (-CH₂-Ph) |

| ~ 54.0 | -N-CH₂- |

| ~ 45.0 | -CH₂-Cl |

| ~ 30.0 | -CH₂-CH₂-CH₂- |

Safety and Handling

While specific safety data for this compound is not available, it should be handled with the care appropriate for a reactive alkylating agent.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward, albeit not formally published, synthesis and its inherent reactivity make it a key building block for the creation of complex nitrogen-containing molecules. Further research into its applications is warranted to fully explore its utility in the synthesis of novel therapeutic agents.

References

Note: As direct literature on this compound is scarce, the following references provide context on the synthesis and application of similar compounds.

- General Amine Alkylation: For general principles of amine alkylation, standard organic chemistry textbooks provide a thorough found

- Synthesis of Piperazine Derivatives: Numerous patents and research articles describe the synthesis of piperazine-containing drugs, often involving the alkylation of a piperazine core with a suitable haloalkane.

Synthesis of N,N-dibenzyl-3-chloropropan-1-amine from dibenzylamine

An In-depth Technical Guide to the Synthesis of N,N-dibenzyl-3-chloropropan-1-amine from Dibenzylamine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable tertiary amine intermediate in drug development and fine chemical manufacturing. The synthesis proceeds via a selective N-alkylation of dibenzylamine with 1-bromo-3-chloropropane. This document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines methods for product characterization, and addresses critical safety considerations. The content is structured to equip researchers, scientists, and process chemists with the necessary expertise to successfully and safely execute this synthesis.

Introduction and Strategic Importance

This compound is a key building block in organic synthesis. Its bifunctional nature, featuring a nucleophilic tertiary amine and a reactive alkyl chloride, makes it a versatile precursor for the construction of more complex molecular architectures. The dibenzylamino group serves as a protected secondary amine, which can be debenzylated under various conditions, while the chloropropyl chain allows for subsequent nucleophilic substitution or coupling reactions. This strategic utility makes it an important intermediate in the synthesis of various pharmaceutical agents and other high-value chemical entities.

This guide focuses on a robust and scalable method for its preparation: the direct N-alkylation of dibenzylamine. This approach is favored for its operational simplicity and high efficiency.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from dibenzylamine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

The SN2 Pathway: A Deliberate Choice

The core of this transformation involves the nitrogen atom of dibenzylamine, acting as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-chloropropane.

-

Nucleophile: The lone pair of electrons on the nitrogen atom of dibenzylamine initiates the reaction.

-

Electrophile & Leaving Group: 1-bromo-3-chloropropane is specifically chosen for its differential reactivity. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making bromide a significantly better leaving group. This selectivity is the cornerstone of the synthesis, ensuring that the nucleophilic attack occurs exclusively at the bromine-bearing carbon, leaving the chloro-group intact for future transformations.

The Indispensable Role of the Base

As the reaction proceeds, hydrobromic acid (HBr) is formed as a byproduct. In the absence of a base, this strong acid would protonate the starting dibenzylamine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction. To prevent this, an inorganic base such as potassium carbonate (K₂CO₃) or an organic base like triethylamine is added. The base neutralizes the HBr as it is formed, ensuring a continuous supply of the free amine nucleophile and driving the reaction towards completion.

Mitigating Side Reactions: The Quaternization Challenge

The primary potential side reaction is the over-alkylation of the desired product, this compound. The product is itself a nucleophilic tertiary amine and can react with another molecule of 1-bromo-3-chloropropane to form an undesired quaternary ammonium salt. This is mitigated through careful control of stoichiometry—typically by using a slight excess of dibenzylamine relative to the alkylating agent—and by monitoring the reaction progress to avoid unnecessarily long reaction times.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted for larger scales with appropriate engineering controls.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Notes |

| Dibenzylamine | 197.28 | 103-49-1 | Corrosive, handle with care. |

| 1-Bromo-3-chloropropane | 157.44 | 109-70-6 | Flammable, toxic, suspected mutagen.[1][2][3] |

| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Anhydrous, finely powdered. |

| Acetonitrile (CH₃CN) | 41.05 | 75-05-8 | Anhydrous solvent. |

| Ethyl Acetate | 88.11 | 141-78-6 | For extraction and chromatography. |

| Hexane | 86.18 | 110-54-3 | For chromatography. |

| Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Anhydrous, for drying. |

Equipment: 3-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer with heating mantle, nitrogen/argon inlet, standard glassware for workup and purification, rotary evaporator, flash chromatography setup.

Reaction Setup and Workflow

Step-by-Step Procedure

-

Flask Preparation: Equip a 500 mL three-necked round-bottomed flask with a magnetic stir bar, reflux condenser, and a 100 mL pressure-equalizing dropping funnel. Ensure all glassware is oven-dried. Assemble the apparatus under a nitrogen or argon atmosphere.

-

Charging Reactants: To the flask, add dibenzylamine (19.7 g, 100 mmol, 1.0 equiv.), anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 equiv.), and 200 mL of anhydrous acetonitrile.

-

Initiating Reaction: Begin stirring and heat the suspension to reflux (approximately 82°C) using a heating mantle.

-

Substrate Addition: Dissolve 1-bromo-3-chloropropane (17.3 g, 110 mmol, 1.1 equiv.) in 50 mL of anhydrous acetonitrile and add it to the dropping funnel. Once the flask contents are at a steady reflux, add the 1-bromo-3-chloropropane solution dropwise over 60-90 minutes. Causality Note: Slow addition is crucial to control the exothermic nature of the alkylation and to maintain a low instantaneous concentration of the alkylating agent, which minimizes the risk of over-alkylation.

-

Reaction Monitoring: After the addition is complete, maintain the reflux for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting dibenzylamine spot has been consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove potassium salts, washing the filter cake with acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Dissolve the resulting crude oil in 150 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a viscous oil.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.

-

Procedure: Load the crude oil onto the column and elute with the solvent system, collecting fractions. Monitor the fractions by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow oil. A typical yield under optimized conditions is 75-85%.

Product Characterization

The identity and purity of the final product must be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.20-7.40 (m, 10H, Ar-H), 3.61 (t, 2H, -CH₂Cl), 3.55 (s, 4H, Ar-CH₂-), 2.65 (t, 2H, -N-CH₂-), 1.95 (quint, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~139.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.2 (Ar-CH), 58.0 (Ar-CH₂-), 52.0 (-N-CH₂-), 42.5 (-CH₂Cl), 30.0 (-CH₂-CH₂-CH₂-) |

| Mass Spec. (ESI+) | m/z = 274.1 [M+H]⁺, with characteristic M+2 isotope peak for chlorine. |

| Appearance | Pale yellow to colorless oil. |

Critical Safety and Handling Protocols

Adherence to safety protocols is non-negotiable. This synthesis involves hazardous materials that require careful handling in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of toxic vapors.[1][4]

-

Reagent Hazards:

-

1-Bromo-3-chloropropane: Highly flammable liquid and vapor.[2][3] It is toxic if inhaled and harmful if swallowed.[1][2] It is also suspected of causing genetic defects.[1] Avoid all contact with skin and eyes, and prevent release into the environment.[3][4]

-

Dibenzylamine: Causes severe skin burns and eye damage. Avoid contact and handle with extreme care.

-

-

Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible.[3] In case of skin contact, wash immediately with plenty of water.[2] If inhaled, move to fresh air.[2]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Do not discharge into drains.[1][3]

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

-

PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. (n.d.). Organic Syntheses. [Link]

-

The base promoted N-alkylation [SN2]... (2015). ResearchGate. [Link]

Sources

An In-depth Technical Guide to N,N-dibenzyl-3-chloropropan-1-amine: Synthesis, Properties, and Applications in Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of N,N-dibenzyl-3-chloropropan-1-amine, a tertiary amine of significant interest as a versatile intermediate in organic synthesis, particularly within the realm of pharmaceutical development. This document delineates its chemical identity, including its IUPAC name and relevant synonyms, and summarizes its key physicochemical properties. A detailed, field-proven protocol for its synthesis via nucleophilic substitution is presented, with an emphasis on the mechanistic rationale behind the procedural steps. Furthermore, this guide explores the compound's application as a pivotal building block in the synthesis of complex molecular architectures, highlighting its role in the development of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of new chemical entities.

Chemical Identity and Physicochemical Properties

This compound is a halogenated tertiary amine. Its structure features a central nitrogen atom bonded to two benzyl groups and a 3-chloropropyl chain. This unique combination of a reactive alkyl chloride and bulky, lipophilic benzyl groups makes it a valuable synthon for introducing a dibenzylamino-propyl moiety into target molecules.

IUPAC Name: this compound

Synonyms:

-

3-(Dibenzylamino)-1-chloropropane

-

N-(3-Chloropropyl)-N,N-dibenzylamine

CAS Number: 16045-94-6[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models and should be confirmed by experimental analysis where critical.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀ClN | [1] |

| Molecular Weight | 273.80 g/mol | [1] |

| Predicted Boiling Point | 363.6 ± 30.0 °C at 760 mmHg | |

| Predicted Density | 1.090 ± 0.06 g/cm³ | |

| Predicted pKa | 7.34 ± 0.50 | |

| Predicted LogP | 4.84 | |

| SMILES | C1=CC=C(C=C1)CN(CCCCl)CC2=CC=CC=C2 |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the N-alkylation of dibenzylamine with a suitable 3-carbon electrophile bearing a chlorine atom at one terminus and a more reactive leaving group, such as bromine, at the other. The use of 1-bromo-3-chloropropane is exemplary for this transformation.

Causality of Experimental Design

The selection of 1-bromo-3-chloropropane as the alkylating agent is strategic. The carbon-bromine bond is more labile than the carbon-chlorine bond, allowing for a selective nucleophilic attack by the amine on the bromine-bearing carbon. This chemoselectivity is crucial for preserving the chloropropyl moiety, which serves as a handle for subsequent synthetic modifications. The use of a base, such as potassium carbonate, is essential to neutralize the hydrobromic acid formed during the reaction, thereby preventing the protonation and deactivation of the nucleophilic dibenzylamine. The choice of an inert, polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) facilitates the dissolution of the reactants and promotes the SN2 reaction mechanism.

Experimental Protocol: N-Alkylation of Dibenzylamine

This protocol describes a robust laboratory-scale synthesis of this compound.

Materials:

-

Dibenzylamine

-

1-Bromo-3-chloropropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Standard glassware for work-up and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dibenzylamine (1.0 equivalent).

-

Add anhydrous acetonitrile to dissolve the dibenzylamine.

-

Add anhydrous potassium carbonate (1.5 - 2.0 equivalents). The base will act as a scavenger for the HBr generated.

-

To this stirring suspension, add 1-bromo-3-chloropropane (1.1 - 1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

Halogenated N-alkylamines are fundamental building blocks in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). The chloropropylamine moiety is a versatile linker, enabling the connection of a core scaffold to various functional groups or pharmacophores through nucleophilic substitution of the chloride. The dibenzylamino group can serve as a protecting group for the nitrogen, which can be removed under hydrogenolysis conditions, or it can be an integral part of the final molecule, contributing to its lipophilicity and steric profile.

Similarly, the synthesis of several neuroleptic drugs of the piperazine class, such as Aripiprazole and Trazodone, involves intermediates like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.[3] These examples underscore the strategic importance of the 3-chloropropyl halide functionality in building the linker region of these complex molecules. This compound represents a valuable, albeit less commonly cited, variation of this class of intermediates, available for the development of new chemical entities where the dibenzylamino pharmacophore or a precursor thereof is desired.

Logical Relationship in API Synthesis

Caption: Strategic use of the target compound in multi-step API synthesis.

Safety and Handling

As with all halogenated organic compounds and amines, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as an irritant. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is straightforward, relying on well-established N-alkylation chemistry. The presence of both a reactive alkyl chloride and stable dibenzylamino groups provides medicinal chemists with a versatile tool for the construction of complex, biologically active molecules. This guide provides the foundational knowledge required for the synthesis and strategic application of this compound in pharmaceutical research.

References

- F. Giraldi, P. (2004). A process for the preparation of opipramol. European Patent Office. EP 1468992 A1.

- CN104402842A. (2015). Synthetic method of piperazidines drug intermediate. Google Patents.

Sources

- 1. 1-Propanamine, 3-chloro-, hydrochloride | C3H9Cl2N | CID 11469095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine - Google Patents [patents.google.com]

- 3. 3-chloro-N-methylpropan-1-amine | C4H10ClN | CID 541874 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-dibenzyl-3-chloropropan-1-amine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of N,N-dibenzyl-3-chloropropan-1-amine, a tertiary amine of significant interest in medicinal chemistry and organic synthesis. This document details the molecular characteristics, synthesis methodologies, chemical reactivity, and potential applications of this compound, with a particular focus on its role as a versatile intermediate in the development of novel therapeutic agents. The guide also covers essential analytical techniques for its characterization and critical safety and handling protocols. This paper is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Introduction

This compound is a halogenated tertiary amine that serves as a valuable building block in synthetic organic chemistry. Its molecular architecture, featuring a reactive chloropropyl chain and two benzyl groups attached to a central nitrogen atom, makes it a precursor for a wide array of more complex molecules. The presence of the benzyl groups offers steric hindrance and electronic effects that influence its reactivity, while the terminal chlorine atom provides a reactive site for nucleophilic substitution reactions. This unique combination of features makes it a compound of interest for the synthesis of novel compounds with potential pharmacological activities.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These have been calculated based on its chemical structure.

| Property | Value |

| Molecular Formula | C₁₇H₂₀ClN |

| Molecular Weight | 273.80 g/mol |

| IUPAC Name | This compound |

| CAS Number | 16045-94-6[1] |

| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CCCCl |

| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | (Predicted) > 300 °C |

| Solubility | (Predicted) Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. |

Synthesis and Manufacturing

While specific literature detailing the synthesis of this compound is not extensively available, a plausible and efficient synthetic route can be inferred from established methods for the synthesis of analogous tertiary amines.[2] A common and logical approach involves the nucleophilic substitution of a dihalogenated propane with dibenzylamine.

Proposed Synthetic Pathway: Nucleophilic Substitution

The most probable synthetic route involves the reaction of dibenzylamine with a suitable 3-chloropropylating agent, such as 1-bromo-3-chloropropane or 1,3-dichloropropane.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of dibenzylamine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a mild inorganic base like potassium carbonate (1.5-2 equivalents) or an organic base such as triethylamine (1.5-2 equivalents).

-

Addition of Alkylating Agent: Slowly add 1-bromo-3-chloropropane or 1,3-dichloropropane (1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and filter off the solid byproducts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Applications

The reactivity of this compound is primarily dictated by the nucleophilic nature of the tertiary amine and the electrophilic character of the carbon atom bearing the chlorine atom.

Nucleophilic Substitution at the Chloropropyl Chain

The terminal chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, which is a key feature for its application in medicinal chemistry. For instance, it can react with other amines, thiols, or alkoxides to form more complex molecules.[2]

Caption: Nucleophilic substitution reaction pathway.

Applications in Drug Development

While specific drugs derived from this compound are not prominently documented, its structural motifs are present in various pharmacologically active compounds. The dibenzylamine moiety is found in several classes of drugs, and the 3-chloropropylamine scaffold is a common intermediate in the synthesis of pharmaceuticals. For instance, related compounds like 3-chloro-N,N-dimethylpropan-1-amine are used in the synthesis of various drugs.[3] It is plausible that this compound could serve as an intermediate in the synthesis of novel therapeutic agents targeting a range of biological systems.

Analytical Characterization

The purity and identity of this compound can be confirmed using a variety of standard analytical techniques.

| Analytical Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show characteristic peaks for the aromatic protons of the benzyl groups, as well as signals for the methylene protons of the propyl chain and the benzylic protons. ¹³C NMR would display corresponding signals for all carbon atoms. |

| Mass Spectrometry (MS) | The mass spectrum would exhibit the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a benzyl group or the chloropropyl chain. |

| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic C-H stretching vibrations for the aromatic and aliphatic components, as well as a C-N stretching band. The C-Cl stretch would be observed in the fingerprint region. |

| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to assess the purity of the compound, with a suitable reversed-phase column and a mobile phase consisting of acetonitrile and water.[4] |

| Gas Chromatography (GC) | GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing the purity and identifying any volatile impurities or byproducts.[4] |

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[6]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. Seek medical attention if any symptoms persist.[5]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactive sites allow for a variety of chemical transformations, making it a versatile building block for the creation of complex molecular architectures. While direct experimental data for this specific compound is limited, its properties and reactivity can be reasonably inferred from closely related analogues. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of novel chemical entities and therapeutic agents.

References

-

PubChem. (n.d.). 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1). Retrieved from [Link]

- Google Patents. (n.d.). CN102010349A - Method for synthesizing 3-chloro-N-acetyliminodibenzyl.

Sources

- 1. 16045-94-6|this compound|BLD Pharm [bldpharm.com]

- 2. Buy 3-chloro-N,N-diethylpropan-1-amine hydrochloride | 4535-85-7 [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. 1-Amino-3-chloropropane hydrochloride(6276-54-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N,N-dibenzyl-3-chloropropan-1-amine

Introduction

In the fast-paced world of drug discovery and development, novel intermediates are the linchpins of innovation. N,N-dibenzyl-3-chloropropan-1-amine is one such compound, offering a versatile scaffold for the synthesis of complex molecular architectures. However, its utility is matched by the imperative for rigorous safety and handling protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage this compound responsibly.

Section 1: Hazard Identification and Risk Assessment

The potential hazards of this compound are best understood by deconstructing its molecular structure. The tertiary amine group imparts corrosive and irritant properties, while the chlorinated propyl group introduces hazards associated with halogenated organic compounds, including potential toxicity and specific disposal requirements.

Table 1.1: Anticipated Hazard Profile

| Hazard Category | Anticipated Hazard | Rationale based on Functional Groups |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Many amines and chlorinated compounds exhibit toxicity.[1][2] Ingestion of corrosive materials can cause severe damage to the gastrointestinal tract.[3][4] |

| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns upon prolonged contact. | Tertiary amines are alkaline and can be corrosive or irritating to the skin.[5][6] |

| Eye Damage/Irritation | Causes serious eye irritation or severe eye damage. | Amine vapors and splashes are known to be irritating and potentially corrosive to the eyes.[5][7] |

| Reactivity | Reacts violently with strong acids and oxidizing agents. | Amines are basic and will undergo vigorous acid-base reactions. They can also be oxidized.[8] |

| Chronic/Specific Hazards | May cause damage to organs through prolonged or repeated exposure. Suspected of causing genetic defects or cancer. | Halogenated organic compounds as a class include members that are suspected carcinogens or mutagens.[9][10] Long-term exposure to some amines can lead to organ damage.[1] |

| Environmental | Potentially toxic to aquatic life with long-lasting effects. | Many complex organic molecules are not readily biodegradable and can pose a risk to aquatic ecosystems.[2][11] |

| Combustion Byproducts | Thermal decomposition may produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[3] | The combustion of nitrogen- and chlorine-containing organic compounds predictably yields these hazardous substances.[3] |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by rigorous PPE protocols, is essential.

Engineering Controls

All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. The fume hood provides critical ventilation to prevent the inhalation of vapors and aerosols.[12] An emergency eyewash station and safety shower must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE should not be a matter of convenience but a deliberate, risk-informed decision.

Caption: Standard PPE workflow for handling the compound.

Table 2.1: Detailed PPE Specifications

| Body Area | Required PPE | Specification & Rationale |

| Eyes/Face | Chemical Splash Goggles | Must conform to ANSI Z87.1 standards. Protects against splashes and vapors, which can cause severe eye damage due to the amine component.[7][11] |

| Face Shield (Task-Dependent) | Required in addition to goggles when there is a significant risk of splashing (e.g., large-volume transfers, reactions under pressure). | |

| Hands | Nitrile or Neoprene Gloves | Provides resistance to both amines and chlorinated compounds. Thin disposable gloves offer minimal protection and should be avoided for prolonged tasks.[5] Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contamination. |

| Body | Full-Length Lab Coat | Protects skin and personal clothing from incidental contact and small splashes. |

| Feet | Closed-Toed Shoes | Made of a non-porous material to protect against spills. |

| Respiratory | As needed (based on risk assessment) | While a fume hood is the primary control, a NIOSH-approved respirator with organic vapor cartridges may be required for emergency situations or if engineering controls fail.[9] |

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols is paramount for preventing accidents and ensuring experimental reproducibility.

Step-by-Step Handling Protocol

-

Pre-Experiment Checklist:

-

Verify the functionality of the chemical fume hood.

-

Confirm the location and operational status of the nearest eyewash station and safety shower.

-

Assemble all necessary PPE and inspect for defects.

-

Review the experimental procedure and identify potential hazards.

-

-

Chemical Handling:

-

Don all required PPE before entering the handling area.

-

Perform all manipulations of the chemical deep within the sash of the fume hood.

-

Use compatible tools (e.g., spatulas, glassware) for transfers. Avoid using copper or its alloys, which can be attacked by amines.[5][8]

-

Keep containers tightly sealed when not in use to minimize vapor release.

-

-

Post-Experiment:

-

Decontaminate all surfaces and equipment after use.

-

Properly label and segregate all waste generated (see Section 5).

-

Remove PPE in the correct order to prevent cross-contamination.

-

Wash hands thoroughly with soap and water after exiting the laboratory.[7]

-

Storage and Incompatibility

Proper storage is critical to maintaining chemical stability and preventing hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[6][13] Keep containers tightly closed.

-

Segregation: This compound must be stored separately from the materials listed in the table below.

Caption: Key chemical incompatibilities.

Table 3.1: Chemical Incompatibilities

| Incompatible Class | Example(s) | Potential Hazard of Mixing | Source |

| Strong Acids | Hydrochloric acid, Sulfuric acid | Violent, exothermic neutralization reaction. | [8] |

| Strong Oxidizing Agents | Hydrogen peroxide, Potassium permanganate, Nitric acid | Can lead to fire or explosion. | [8] |

| Halogens | Chlorine, Bromine | Vigorous or violent reaction. | [8] |

| Acid Anhydrides | Acetic anhydride | Vigorous reaction. | |

| Hypochlorites | Sodium hypochlorite (Bleach) | Can form explosive N-chloroamines. | [8] |

Section 4: Emergency Procedures

A clear, rehearsed emergency plan is the cornerstone of laboratory safety.

Spill Response

The response to a spill depends entirely on its scale and the immediate risk to personnel.

Caption: Decision tree for chemical spill response.

Minor Spill Cleanup (Inside a Fume Hood):

-

Alert personnel in the immediate vicinity.

-

Ensure you are wearing the appropriate PPE (See Table 2.1).

-

Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

-

Gently cover the spill with more absorbent, working from the outside in to prevent splashing.

-

Using non-sparking tools, carefully collect the contaminated absorbent and place it into a heavy-duty plastic bag or a designated waste container.

-

Wipe the spill area clean with a cloth dampened with soap and water.

-

Seal and label the waste container as "Halogenated Organic Spill Debris" and dispose of it according to institutional guidelines (See Section 5).

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.

Table 4.1: First Aid for Exposure

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [7][13] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation or burns develop. | [7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][11] |

| Ingestion | DO NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give 2-4 cupfuls of water to drink. Seek immediate medical attention. The corrosive nature of the compound can cause severe damage if vomiting is induced. | [2][3] |

Section 5: Waste Disposal

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated hazardous waste .

-

Segregation is Key: Never mix halogenated waste with non-halogenated organic waste. This is critical for proper disposal and is often regulated by law.

-

Waste Containers: Collect all liquid and solid waste in a designated, properly sealed, and clearly labeled container. The label should read "Halogenated Hazardous Waste" and list the chemical constituents.

-

Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.

Conclusion

While this compound presents a valuable tool for chemical synthesis, its dual-hazard nature—stemming from its tertiary amine and alkyl chloride functionalities—demands a culture of safety and meticulous handling. By understanding the underlying chemical principles of its reactivity and toxicity, implementing robust engineering controls, adhering to stringent PPE and handling protocols, and preparing for emergencies, researchers can confidently and safely harness its synthetic potential.

References

-

Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

-

CloudSDS. (n.d.). A Detail Guide on Allyl Chloride Hazard and Safety. Retrieved from [Link]

-

PubChem. (n.d.). Tertiary amines (OR) alkylamines, (corrosive liquid). Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

-

ResearchGate. (2017). Are there any safety issues in using alkyl chloroformates?. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 1,3-Dichloropropene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine--hydrogen chloride (1/1). Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanamine, 3-chloro-, hydrochloride. Retrieved from [Link]

-

Agilent. (2025). Haloalkanes Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

Kärcher. (2024). Safety data sheet. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:5407-04-5 | 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. chemos.de [chemos.de]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. americanchemistry.com [americanchemistry.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. fishersci.com [fishersci.com]

- 8. Tertiary amines (OR) alkylamines, (corrosive liquid) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

- 11. s1.kaercher-media.com [s1.kaercher-media.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

An In-depth Technical Guide on the Reactivity of N,N-dibenzyl-3-chloropropan-1-amine with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of N,N-dibenzyl-3-chloropropan-1-amine with a variety of nucleophiles. As a bifunctional molecule, it possesses both a nucleophilic tertiary amine and an electrophilic primary alkyl chloride, leading to a rich and competitive reaction landscape. This document explores the mechanistic dichotomy between intermolecular nucleophilic substitution and intramolecular cyclization, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a practical resource for the synthesis and application of derivatives of this versatile building block.

Introduction: The Duality of this compound

This compound is a valuable intermediate in organic synthesis, primarily due to its dual reactivity. The molecule features a tertiary amine, which can act as a base or a nucleophile, and a primary alkyl chloride, which is susceptible to nucleophilic attack. This duality gives rise to a fascinating competition between two primary reaction pathways: intermolecular nucleophilic substitution (an S(_N)2 reaction) at the chloromethyl group by an external nucleophile, and an intramolecular nucleophilic substitution, where the internal tertiary amine attacks the electrophilic carbon to form a four-membered azetidinium ring.

The sterically demanding N,N-dibenzyl groups play a crucial role in modulating the reactivity of the nitrogen's lone pair, influencing the balance between these competing pathways. Understanding and controlling this reactivity is paramount for the successful application of this compound in the synthesis of more complex molecular architectures.

The Mechanistic Crossroads: Intermolecular Substitution vs. Intramolecular Cyclization

The reaction of this compound with a nucleophile (Nu

Figure 2: S(_N)2 reaction with sodium azide.

Experimental Protocol: Synthesis of N,N-dibenzyl-3-azidopropan-1-amine

This protocol is adapted from a procedure for a similar substrate, 3-bromopropylamine hydrobromide. [1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Azide: Add sodium azide (NaN(_3), 1.5-2.0 eq.) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Outcome: This reaction typically proceeds in good yield to afford the corresponding 3-azidopropan-1-amine derivative. [1][2][3]The azide product is a useful intermediate for further synthetic transformations. [3]

Reaction with Cyanide Nucleophiles

The cyanide ion (CN

Mechanism:

Figure 3: S(_N)2 reaction with potassium cyanide.

Experimental Protocol: Synthesis of 4-(dibenzylamino)butanenitrile

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMSO or DMF.

-

Addition of Cyanide: Add potassium cyanide (KCN, 1.2-1.5 eq.) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction Conditions: Heat the mixture to 70-90 °C and stir for 6-12 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture and pour it into a large volume of water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude nitrile can be purified by vacuum distillation or column chromatography.

Reaction with Thiolate Nucleophiles

Thiolates are excellent nucleophiles and readily react with primary alkyl halides to form thioethers.

Mechanism:

Figure 4: S(_N)2 reaction with sodium thiophenoxide.

Experimental Protocol: Synthesis of N,N-dibenzyl-3-(phenylthio)propan-1-amine

-

Reaction Setup: To a solution of thiophenol (1.1 eq.) in a suitable solvent like ethanol or DMF, add a base such as sodium hydroxide or sodium methoxide (1.1 eq.) to generate the thiophenoxide in situ.

-

Addition of Substrate: Add this compound (1.0 eq.) to the solution of the thiophenoxide.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 4-8 hours. Monitor the reaction by TLC.

-

Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude thioether can be purified by column chromatography.

Reaction with Alkoxide Nucleophiles

Alkoxides, such as sodium methoxide, can also act as nucleophiles, leading to the formation of ethers. However, their strong basicity can also promote elimination reactions, although this is less likely with a primary alkyl halide.

Mechanism:

Sources

Methodological & Application

N,N-dibenzyl-3-chloropropan-1-amine synthesis protocol

An Application Note and Protocol for the Synthesis of N,N-dibenzyl-3-chloropropan-1-amine

Authored by: A Senior Application Scientist

Abstract